molecular formula C9H11N3OS2 B5199115 ethyl 2-isonicotinoylhydrazinecarbodithioate

ethyl 2-isonicotinoylhydrazinecarbodithioate

Cat. No. B5199115
M. Wt: 241.3 g/mol
InChI Key: SSWSSADGFWLLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-isonicotinoylhydrazinecarbodithioate is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been shown to have a number of interesting properties that make it a valuable tool for investigating a variety of biological processes. In

Mechanism of Action

The mechanism of action of ethyl 2-isonicotinoylhydrazinecarbodithioate is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in a variety of biological processes, including the regulation of cellular redox status. It has also been shown to inhibit the activity of the transcription factor NF-kB, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
Ethyl 2-isonicotinoylhydrazinecarbodithioate has a number of interesting biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which may be one of the mechanisms by which it exerts its anti-cancer effects. It has also been shown to reduce the production of pro-inflammatory cytokines, which may be responsible for its anti-inflammatory effects. In addition, ethyl 2-isonicotinoylhydrazinecarbodithioate has been shown to increase the activity of antioxidant enzymes, which may be responsible for its antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 2-isonicotinoylhydrazinecarbodithioate in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective against a variety of different types of cancer cells, making it a valuable tool for investigating the mechanisms of cancer cell death. In addition, ethyl 2-isonicotinoylhydrazinecarbodithioate has been shown to have anti-inflammatory and antioxidant properties, which may make it useful for investigating the mechanisms of inflammation and oxidative stress in the body.
One of the main limitations of using ethyl 2-isonicotinoylhydrazinecarbodithioate in lab experiments is its potential toxicity. This compound has been shown to be toxic to normal cells at high concentrations, which may limit its usefulness in certain types of experiments. In addition, the mechanism of action of ethyl 2-isonicotinoylhydrazinecarbodithioate is not yet fully understood, which may make it difficult to interpret the results of some experiments.

Future Directions

There are a number of interesting future directions for research on ethyl 2-isonicotinoylhydrazinecarbodithioate. One area of research that is particularly promising is the development of new cancer treatments based on this compound. Researchers are currently investigating the use of ethyl 2-isonicotinoylhydrazinecarbodithioate in combination with other anti-cancer drugs, with the goal of developing more effective and less toxic cancer treatments.
Another area of research that is of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of ethyl 2-isonicotinoylhydrazinecarbodithioate. Understanding these mechanisms may lead to the development of new treatments for inflammatory and oxidative stress-related diseases.
In conclusion, ethyl 2-isonicotinoylhydrazinecarbodithioate is a valuable tool for investigating a variety of biological processes, including cancer, inflammation, and oxidative stress. This compound has a number of interesting properties, including potent anti-cancer, anti-inflammatory, and antioxidant effects. While there are some limitations to its use in lab experiments, there are also a number of promising future directions for research on this compound.

Synthesis Methods

The synthesis of ethyl 2-isonicotinoylhydrazinecarbodithioate involves the reaction of isonicotinic acid hydrazide with carbon disulfide and ethyl iodide. The resulting compound is then purified using a series of chemical reactions and chromatography techniques. This synthesis method has been well-documented in the scientific literature and has been used by many researchers to produce high-quality samples of ethyl 2-isonicotinoylhydrazinecarbodithioate for use in their experiments.

Scientific Research Applications

Ethyl 2-isonicotinoylhydrazinecarbodithioate has been used in a variety of scientific research applications, including the study of cancer, inflammation, and oxidative stress. This compound has been shown to have potent anti-cancer properties, and has been studied as a potential treatment for a variety of different types of cancer. It has also been shown to have anti-inflammatory properties, making it a valuable tool for investigating the mechanisms of inflammation in the body. In addition, ethyl 2-isonicotinoylhydrazinecarbodithioate has been shown to have antioxidant properties, which may make it useful for protecting cells from damage caused by oxidative stress.

properties

IUPAC Name

ethyl N-(pyridine-4-carbonylamino)carbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS2/c1-2-15-9(14)12-11-8(13)7-3-5-10-6-4-7/h3-6H,2H2,1H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWSSADGFWLLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=S)NNC(=O)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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